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molecular formula C20H14N2O8 B8601341 Methyl 3,5-bis(4-nitrophenoxy)benzoate CAS No. 173550-32-8

Methyl 3,5-bis(4-nitrophenoxy)benzoate

Cat. No. B8601341
M. Wt: 410.3 g/mol
InChI Key: RROYEXSVVABRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05491200

Procedure details

A mixture of potassium carbonate (98.72 g, 0.714 mol) and 550 ml of N,N-dimethylacetamide (DMAC) is added to a 1L, three-necked round-bottom flask equipped with an overhead stirrer, condenser and a nitrogen inlet tube. Nitrogen is bubbled through the solution for 1 hour, following which methyl 3,5-dihydroxybenzoate (60.00 g, 0.357 mol) and 1-fluoro-4-nitrobenzene (100.79 g, 0.714 mol) are added. The slurry solution is stirred and heated to 80°-90° C. under nitrogen for 10 hours, and the mixture is then filtered while hot to remove inorganic salts. The filtrate is kept in a freezer overnight and the yellow crystals are collected by filtration, washed with water and dried. The product is recrystallized from ethyl acetate to yield 68 percent of yellow crystals: mp 180.5°-182.0° C.
Quantity
98.72 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
100.79 g
Type
reactant
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:15]=[C:16]([OH:18])[CH:17]=1)[C:11]([O:13][CH3:14])=[O:12].F[C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1>CN(C)C(=O)C>[N+:26]([C:23]1[CH:24]=[CH:25][C:20]([O:7][C:8]2[CH:9]=[C:10]([CH:15]=[C:16]([O:18][C:20]3[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=3)[CH:17]=2)[C:11]([O:13][CH3:14])=[O:12])=[CH:21][CH:22]=1)([O-:28])=[O:27] |f:0.1.2|

Inputs

Step One
Name
Quantity
98.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
550 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=C(C1)O
Step Four
Name
Quantity
100.79 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The slurry solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer, condenser and a nitrogen inlet tube
CUSTOM
Type
CUSTOM
Details
Nitrogen is bubbled through the solution for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80°-90° C. under nitrogen for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
the mixture is then filtered while hot
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
FILTRATION
Type
FILTRATION
Details
the yellow crystals are collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC=2C=C(C(=O)OC)C=C(C2)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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